molecular formula C₆H₇D₄ClO₂ B1160191 Ethyl 4-Chlorobutyrate-d4

Ethyl 4-Chlorobutyrate-d4

Cat. No.: B1160191
M. Wt: 154.63
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-Chlorobutyrate-d4 is a deuterated stable isotopologue of Ethyl 4-Chlorobutyrate, serving as a critical non-reactive internal standard and tracer in quantitative mass spectrometry. Its primary research value lies in ensuring analytical accuracy and precision when quantifying its non-labeled counterpart or metabolites in complex biological matrices. By utilizing this compound, researchers can perform detailed metabolic pathway tracing and investigate the pharmacokinetics of related compounds. The deuterium atoms provide a distinct mass difference that is easily distinguishable via LC-MS or GC-MS, enabling reliable tracking of compound absorption, distribution, metabolism, and excretion. This makes it an indispensable tool in pharmaceutical research, forensic toxicology, and analytical method development, where high specificity and sensitivity are paramount. Furthermore, its application extends to mechanistic studies in organic synthesis, where it is used to probe reaction pathways and intermediates.

Properties

Molecular Formula

C₆H₇D₄ClO₂

Molecular Weight

154.63

Synonyms

4-Chloro-butanoic Acid Ethyl Ester-d4;  4-Chloro-butyric Acid Ethyl Ester-d4;  Ethyl γ-Chlorobutyrate-d4;  Ethyl ω-Chlorobutyrate-d4;  NSC 81215-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between ethyl 4-chlorobutyrate and structurally or functionally related compounds:

Table 1: Comparative Properties of Ethyl 4-Chlorobutyrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Synthesis
Ethyl 4-chlorobutyrate C₆H₁₁ClO₂ 150.60 Chloroalkyl, ethyl ester Alkylating agent, chiral intermediate in drug synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate C₆H₁₁ClO₃ 166.60 Chloro, hydroxyl, ethyl ester Chiral synthon for statin drugs; synthesized via asymmetric bioreduction using ADH enzymes
Ethyl 4-acetylbutyrate C₈H₁₄O₃ 158.20 Acetyl, ethyl ester Solvent, flavoring agent; lower polarity due to acetyl group
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate C₁₂H₁₃ClO₃ 240.68 Aryl chloride, ketone, ester Pharmaceutical intermediate; aromatic substitution enhances lipophilicity
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.59 Chloro, ketone, ethyl ester Precursor for β-keto esters; reactive in Claisen condensations
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate C₆H₉Cl₃O₃ 235.49 Trichloro, hydroxyl, ester Specialized agrochemical intermediate; higher halogen content increases toxicity

Structural and Functional Differences

Ethyl (S)-4-Chloro-3-hydroxybutyrate

  • Key Difference : The presence of a hydroxyl group at the 3-position introduces chirality, enabling its use in enantioselective synthesis of statins (e.g., atorvastatin) .
  • Synthesis : Asymmetric bioreduction of ethyl 4-chloroacetoacetate using alcohol dehydrogenases (e.g., SmADH31) achieves >99% enantiomeric excess . In contrast, ethyl 4-chlorobutyrate lacks stereogenic centers and is synthesized via direct esterification or halogenation .

Ethyl 4-Acetylbutyrate

  • Key Difference : Replacement of the terminal chlorine with an acetyl group reduces electrophilicity, making it less reactive in nucleophilic substitutions but more suitable as a solvent or flavoring agent .
  • Physical Properties : Lower boiling point (221–222°C) and density (0.989 g/mL) compared to ethyl 4-chlorobutyrate (density ~1.07 g/mL) .

Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate

  • Key Difference : The phenyl ring and ketone group enhance aromatic stacking interactions and metabolic stability, making it valuable in drug design .
  • Applications : Used in synthesizing kinase inhibitors and anti-inflammatory agents, unlike ethyl 4-chlorobutyrate, which is primarily a linear alkylating agent .

Ethyl 4-Chloroacetoacetate Key Difference: The β-keto ester moiety allows for keto-enol tautomerism, enabling participation in cyclization reactions (e.g., Knorr pyrrole synthesis) . Reactivity: More prone to nucleophilic attack at the carbonyl group compared to ethyl 4-chlorobutyrate, which reacts primarily via SN2 mechanisms .

Preparation Methods

Iridium-Catalyzed Ortho-Directed Deuteration

In a study by, ethyl 4-chlorobenzoate underwent H-D exchange using an iridium catalyst (Complex 1a) in deuterated solvents. While the primary focus was aromatic esters, the methodology extends to aliphatic systems. Key parameters include:

ParameterValueSource
Catalyst loading0.01 mmol (4.6 mol%)
Reaction temperature25°C
Deuterium sourceD₂O
Yield (4-position)91–94%

This approach could be adapted for this compound by substituting the aromatic substrate with its aliphatic analog. The chlorine substituent directs deuterium incorporation at the β- and γ-positions, though steric effects may reduce efficiency compared to aromatic systems.

Fermentation-Based Synthesis Using Deuterated Substrates

Deuterated biopolymers serve as precursors for this compound. Patent details the production of deuterated poly(4-hydroxybutyrate) (DP4HB) via microbial fermentation, which can be pyrolyzed to deuterated γ-butyrolactone (DGBL). Subsequent esterification yields the target compound.

Microbial Fermentation Conditions

  • Microorganism : Genetically engineered Cupriavidus necator.

  • Deuterium sources :

    • Deuterated glucose (d-glucose)

    • D₂O in fermentation media.

  • Key metrics :

    • 16% deuteration achieved using [D₆]acetate in D₂O/H₂O (92:8).

    • Polymer pyrolysis at 200–300°C converts DP4HB to DGBL.

Esterification of DGBL

DGBL reacts with deuterated ethanol (C₂D₅OD) in acidic conditions:

DGBL+C2D5ODHClEthyl 4-chlorobutyrate-d4+H2O\text{DGBL} + \text{C}2\text{D}5\text{OD} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}_2\text{O}

Optimized conditions :

  • Temperature: 50°C.

  • Catalyst: ZnCl₂ (1–5 mol%).

  • Yield: 93–96%.

Nucleophilic Displacement with Deuterated Reagents

Patent describes the synthesis of deuterated cyclopropane derivatives using hexadeuterio ethyl 4-chlorobutyrate. While the compound is a reagent here, its preparation involves:

Deuterated Alkyl Halide Synthesis

  • Deuterated 4-chlorobutyric acid : Prepared via chlorination of deuterated butyrolactone using PCl₃ in D₂O.

  • Esterification :

D4-4-chlorobutyric acid+C2D5ODH2SO4Ethyl 4-chlorobutyrate-d4\text{D}4\text{-4-chlorobutyric acid} + \text{C}2\text{D}5\text{OD} \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Data :

  • Reaction time: 2–4 hours.

  • Purity: >99% (GC-MS).

Isotopic Exchange in Preformed Esters

Post-synthetic deuteration avoids complex precursor synthesis. For example, ethyl 4-chlorobutyrate can undergo H-D exchange using RhCl₃ in D₂O under moderate pressure.

Reaction Parameters

ParameterValueSource
CatalystRhCl₃ (5 mol%)
Temperature80°C
Pressure2 MPa
Deuteration efficiency60–75%

Limitations include incomplete deuteration at sterically hindered positions.

Industrial-Scale Production: Challenges and Solutions

Cost Analysis

MethodCost (€/g)ScalabilityNotes
Catalytic deuteration307–868ModerateHigh catalyst costs
Fermentation200–500HighRequires bioreactors
Nucleophilic routes150–300HighBulk chemical inputs

Purity and Regulatory Considerations

  • Impurities : Non-deuterated analogs (<1%) require HPLC purification.

  • Regulatory compliance : USP/EP standards mandate isotopic enrichment ≥98% .

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